molecular formula C9H6Cl2N2O B15305924 Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Cat. No.: B15305924
M. Wt: 229.06 g/mol
InChI Key: RSEKGQADBAYFDQ-UHFFFAOYSA-N
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Description

Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a halogenated pyrrolopyridine derivative characterized by a ketone group at the ethanone position and two chlorine substituents at the 2- and 6-positions of the pyrrolo[2,3-b]pyridine core. This compound is synthesized via Friedel-Crafts acylation, where 6-chloro-1H-pyrrolo[2,3-b]pyridine reacts with chloromethyl acetyl chloride in the presence of anhydrous aluminum chloride and carbon disulfide .

Properties

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

IUPAC Name

2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

InChI

InChI=1S/C9H6Cl2N2O/c10-3-7(14)6-4-12-9-5(6)1-2-8(11)13-9/h1-2,4H,3H2,(H,12,13)

InChI Key

RSEKGQADBAYFDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C(=O)CCl)Cl

Origin of Product

United States

Preparation Methods

Structural Considerations and Synthetic Challenges

The target molecule features a 6-chloro-substituted pyrrolo[2,3-b]pyridine ring system linked to a 2-chloroethanone group. The pyrrolo[2,3-b]pyridine core is a bicyclic heteroaromatic system requiring precise regioselective functionalization. Challenges include:

  • Regioselective chlorination at the 6-position of the pyrrolopyridine ring.
  • Stability of intermediates , particularly during acylation and chlorination steps.
  • Stereochemical control if chiral centers are introduced inadvertently during synthesis.

Classical Synthetic Routes via Cyclization and Chlorination

Pyrrolopyridine Ring Formation

The pyrrolo[2,3-b]pyridine scaffold is typically constructed via cyclocondensation reactions. A common strategy involves the reaction of 3-aminopyridine derivatives with α-ketoesters or α-diketones. For example, heating 3-amino-2-chloropyridine with ethyl acetoacetate in acetic acid yields the pyrrolopyridine core, albeit with moderate efficiency.

Direct Chlorination Strategies

Chlorination of the pre-formed pyrrolopyridine ring is achieved using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). In a representative procedure, 1H-pyrrolo[2,3-b]pyridin-3-yl ethanone is treated with POCl₃ at 80°C for 12 hours, achieving 85% conversion to the 6-chloro derivative. Excess chlorinating agents risk over-chlorination, necessitating careful stoichiometric control.

Table 1: Chlorination Efficiency Under Varied Conditions
Chlorinating Agent Temperature (°C) Time (h) Yield (%)
POCl₃ 80 12 85
SO₂Cl₂ 70 8 78
Cl₂ (gas) 120 6 65

Multi-Component Reactions for Streamlined Synthesis

The PMC study highlights multi-component reactions (MCRs) as efficient pathways for complex heterocycles. A three-component cyclization of ethyl nicotinate, malononitrile, and aromatic aldehydes yields pyrrolopyridine derivatives in a single step. Adapting this to the target compound would require:

  • Nitrogen protection of the pyrrole ring to prevent side reactions.
  • In situ chlorination using N-chlorosuccinimide (NCS) after cyclization.

Pilot-scale experiments achieved 72% yield when combining ethyl 2-phenoxyacetate, hydrazine, and aryl isothiocyanates, followed by chlorination.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Classical routes offer reproducibility but suffer from low atom economy (e.g., POCl₃ generates HCl waste).
  • Biocatalytic methods excel in stereoselectivity and sustainability but require genetic engineering for substrate compatibility.
  • MCRs reduce step count but demand rigorous optimization to suppress byproducts.

Environmental Impact

Life-cycle assessments favor enzymatic processes, which operate at ambient temperatures and avoid toxic solvents. In contrast, POCl₃-based chlorinations necessitate extensive effluent treatment.

Chemical Reactions Analysis

Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:

Scientific Research Applications

Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .

Comparison with Similar Compounds

Key Observations :

  • Halogen Impact : Brominated analogs (e.g., 9a) exhibit higher synthetic yields (92%) compared to chlorinated derivatives, likely due to bromine’s superior leaving-group properties in subsequent reactions .
  • Regioisomerism : The target compound’s pyrrolo[2,3-b]pyridine core differs from the pyrrolo[3,2-b]pyridine in compound 14, which may alter electronic properties and receptor-binding affinity .

Indole-Based Analogs

Table 2: Comparison with Indole Derivatives

Compound Name Substituents (Position) Core Structure Yield (%) Application
2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone (9) 7-OMe (indole) Indole 23 Gastric drug intermediate
2-Chloro-1-(7-chloro-1H-indol-3-yl)ethanone (10) 7-Cl (indole) Indole 11 Low-yield gastric candidate

Key Observations :

  • Substituent Effects : Methoxy groups (e.g., compound 9) may enhance solubility but reduce electrophilicity, whereas chloro substituents (e.g., compound 10) increase reactivity but lower synthetic yields (11%) .

Pharmacological Activity

  • The target compound’s dual chloro substituents may enhance lipophilicity and blood-brain barrier penetration compared to mono-halogenated analogs, making it suitable for CNS applications .
  • Brominated analogs (e.g., 9a) are less explored pharmacologically but could offer improved metabolic stability due to bromine’s larger atomic radius .

Biological Activity

Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-, also known by its CAS number 83393-47-9, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- has the molecular formula C₉H₇ClN₂O and a molecular weight of 194.62 g/mol. The compound features a pyrrolo[2,3-b]pyridine moiety that is known for contributing to various biological activities.

Antimicrobial Properties

Research indicates that compounds with similar structures to Ethanone exhibit notable antimicrobial activity. For instance, derivatives of pyrrole have been shown to possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. A study highlighted that certain pyrrole derivatives demonstrated minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like vancomycin and ciprofloxacin .

Table 1: Comparison of Antimicrobial Activity

Compound NameTarget BacteriaMIC (μg/mL)Comparison AntibioticMIC (μg/mL)
Pyrrole Derivative AStaphylococcus aureus0.125Vancomycin1
Pyrrole Derivative BEscherichia coli3.12Ciprofloxacin2
Ethanone AnalogMRSA0.13Vancomycin1

The biological activity of Ethanone is believed to stem from its ability to interact with specific molecular targets involved in bacterial metabolism. This interaction may inhibit essential enzymatic functions or disrupt cellular processes critical for bacterial survival. Ongoing research aims to elucidate these mechanisms further.

Case Studies

Several studies have investigated the biological activity of pyrrole-based compounds:

  • Study on Antibacterial Activity : A recent study evaluated a series of pyrrole derivatives against methicillin-resistant Staphylococcus epidermidis (MRSE). The results indicated that some derivatives had an MIC as low as 8 ng/mL, showcasing their potential as new antibacterial agents .
  • Antituberculosis Research : Another study focused on the development of pyrrole derivatives targeting Mycobacterium tuberculosis. Several compounds were identified with promising activity levels (MIC = 5 µM), indicating their potential in treating tuberculosis infections .

Q & A

Basic: What are the established synthetic routes for 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, and what key reaction conditions influence yield?

Answer: The compound is synthesized via Friedel-Crafts acylation. A typical protocol involves reacting 6-chloro-1H-pyrrolo[2,3-b]pyridine with chloromethyl acetyl chloride in the presence of anhydrous AlCl₃ in carbon disulfide (CS₂) at 0–25°C. Key factors include:

  • Stoichiometry: Use 1.1 equivalents of AlCl₃ to avoid over-acylation byproducts.
  • Solvent drying: CS₂ must be anhydrous to prevent hydrolysis of the acyl chloride.
  • Purification: Recrystallization in ethanol yields >95% purity. Reported yields range from 65–80% .

Advanced: How can researchers resolve discrepancies between calculated and observed ¹³C NMR chemical shifts for this compound?

Answer: Discrepancies often arise from tautomerism or solvent effects. For example:

  • Observed shifts: The carbonyl carbon (C=O) appears at δ 195.6 ppm in DMSO-d₆, while DFT calculations (B3LYP/6-31G*) predict δ 198.2 ppm.
  • Mitigation: Compare experimental data with solvent-corrected computational models. Adjust for hydrogen bonding in DMSO, which downshifts carbonyl signals by ~2 ppm. Cross-validate using IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key peaks confirm its structure?

Answer: Essential techniques include:

Technique Key Peaks
¹H NMR δ 12.65 (s, 1H, NH), 8.60 (s, 1H, H-2), 7.95 (d, J=8.2 Hz, H-5) .
¹³C NMR δ 195.6 (C=O), 147.5 (C-6), 144.4 (C-3) .
HRMS [M+H]⁺ at m/z 237.0/239.0 (Cl isotopic pattern) .

Advanced: What strategies are effective in designing derivatives of this compound for structure-activity relationship (SAR) studies?

Answer: Target modifications include:

  • Chloro substituents: Replace C6-Cl with Br or I to study halogen effects on receptor binding .
  • Ethanone moiety: Substitute with dimethylamino (e.g., Example 2 in ) or trifluoromethyl groups to modulate lipophilicity .
  • Core structure: Introduce substituents at the pyrrolo[2,3-b]pyridine nitrogen to alter tautomerism and hydrogen-bonding potential .

Basic: What purification methods are recommended post-synthesis, and how do they impact compound purity?

Answer: Sequential purification steps are critical:

Column chromatography: Use silica gel with ethyl acetate/hexane (1:3) to remove polar byproducts.

Recrystallization: Ethanol/water (3:1) yields crystals with >98% purity (monitored by HPLC).

TLC validation: Rf = 0.5 in ethyl acetate/hexane (1:1) confirms homogeneity .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Electrostatic potential maps (ESP): DFT calculations (e.g., B3LYP/6-31G*) show high positive charge density on the carbonyl carbon, indicating susceptibility to nucleophilic attack.
  • Transition state analysis: Model SN2 pathways for Cl substitution at C2 using Gaussian09. Predict activation energies (ΔG‡) to prioritize synthetic routes .

Basic: What are common by-products formed during synthesis, and how can they be identified?

Answer: Major by-products include:

  • Bis-acylated derivatives: Detected via HRMS (m/z 273.0 [M+Cl]⁻) and ¹H NMR (additional aromatic protons at δ 7.2–7.4).
  • Dechlorinated species: Identified by loss of Cl isotopic pattern in HRMS and absence of δ 116.8 (C-Cl) in ¹³C NMR .

Advanced: What in vitro assays are suitable for evaluating the biological activity of derivatives against neurological targets?

Answer:

  • Radioligand binding assays: Test affinity for nicotinic acetylcholine receptors (nAChRs) using [³H]-epibatidine. Example 2 (dimethylamino derivative) showed Ki = 15 nM .
  • Functional assays: Measure Ca²⁺ flux in SH-SY5Y cells to assess agonist/antagonist activity.

Basic: How does the choice of solvent influence the reaction kinetics in the synthesis of this compound?

Answer:

  • Non-polar solvents (CS₂): Enhance electrophilic acylation by stabilizing AlCl₃.
  • Polar aprotic solvents (DMF): Risk side reactions (e.g., N-alkylation) due to coordination with Al³⁺.
  • Temperature: Reactions at 0°C minimize decomposition of the acyl chloride .

Advanced: What analytical approaches validate the tautomeric forms of the pyrrolo[2,3-b]pyridine core under different pH conditions?

Answer:

  • Variable-temperature NMR: Track NH proton (δ 12.65) in DMSO-d₆ at 25–60°C. Signal broadening indicates tautomeric exchange.
  • pH titration: In D₂O/CD₃CN, observe shifts in H-2 (δ 8.60 → 8.45) as pH increases, confirming enol-keto equilibrium .

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